molecular formula C13H15N7O2 B6538085 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1169972-71-7

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B6538085
CAS RN: 1169972-71-7
M. Wt: 301.30 g/mol
InChI Key: DRKZSMFWKRUIHU-UHFFFAOYSA-N
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Description

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H15N7O2 and its molecular weight is 301.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide is 301.12872275 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Herbicide Development

The synthesis of pyrazole-containing compounds has been pivotal in the development of agrochemicals. These compounds offer multidirectional transformations due to their versatile pyrazole structure. In the case of our compound, researchers have explored derivatives containing 3-methyl-1H-pyrazol-5-yl for herbicidal activity enhancement. Notably, the compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) demonstrated promising results. It exhibited excellent inhibition against barnyard grass in greenhouse experiments, making it a potential herbicide candidate .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities. While specific studies on our compound are limited, its pyrazole moiety suggests potential in combating parasitic diseases. Further research could explore its efficacy against Leishmania and Plasmodium species .

Mechanism of Action

Target of Action

The compound is a potent and selective inhibitor of Poly (ADP-ribose) glycohydrolase (PARG) . PARG is an enzyme that catalyzes the hydrolysis of the O-glycosidic linkages of ADP-ribose polymers, reversing the effects of poly (ADP-ribose) polymerases (PARPs) . PARPs are involved in various cellular processes including DNA repair, genomic stability, and programmed cell death.

Mode of Action

The compound interacts with PARG, inhibiting its activity . This inhibition prevents the hydrolysis of ADP-ribose polymers, thereby maintaining the effects of PARPs . The sustained activity of PARPs can lead to various changes at the cellular level, depending on the specific PARP involved and the cellular context.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PARP pathway . PARPs use NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR), a biopolymer that modifies proteins involved in various cellular processes . By inhibiting PARG, the compound prevents the degradation of PAR, potentially affecting these processes.

Result of Action

The inhibition of PARG by the compound leads to sustained PARP activity, which can have various molecular and cellular effects. For instance, increased PARP activity can enhance DNA repair processes, potentially influencing cell survival and genomic stability . Excessive parp activity can also lead to cell death, particularly in the context of certain types of dna damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with PARG . Additionally, the cellular environment, including the presence of cofactors, the state of the target cells, and the overall cellular context, can influence the compound’s efficacy .

properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O2/c1-4-20-6-5-9(18-20)11(21)14-13-16-15-12(22-13)10-7-8(2)17-19(10)3/h5-7H,4H2,1-3H3,(H,14,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKZSMFWKRUIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=NN3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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